molecular formula C44H42O4P2 B3178069 (R)-An-Phanephos CAS No. 364796-54-3

(R)-An-Phanephos

Cat. No.: B3178069
CAS No.: 364796-54-3
M. Wt: 696.7 g/mol
InChI Key: JALREJYREHTOKW-UHFFFAOYSA-N
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Description

®-An-Phanephos is a chiral ligand used in asymmetric synthesis, particularly in catalytic processes. It is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-An-Phanephos typically involves the reaction of a phosphine precursor with a chiral auxiliary. The process often requires specific reaction conditions, such as controlled temperature and the use of solvents like toluene or dichloromethane. The chiral auxiliary is crucial for inducing the desired chirality in the final product.

Industrial Production Methods

In industrial settings, the production of ®-An-Phanephos may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-An-Phanephos undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in reactions involving ®-An-Phanephos include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from reactions involving ®-An-Phanephos depend on the specific reaction type. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.

Scientific Research Applications

®-An-Phanephos has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ®-An-Phanephos exerts its effects involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate the asymmetric induction in various chemical reactions, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include the coordination of the phosphine ligand to transition metals, which enhances the reactivity and selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-An-Phanephos include:

    BINAP: A widely used chiral ligand in asymmetric synthesis.

    DIPAMP: Another chiral ligand known for its high enantioselectivity.

    TADDOL: A chiral auxiliary used in various asymmetric transformations.

Uniqueness

®-An-Phanephos is unique due to its high enantioselectivity and efficiency in catalytic processes. Compared to similar compounds, it often provides better yields and higher enantiomeric excesses, making it a preferred choice in many asymmetric synthesis applications.

Properties

IUPAC Name

[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALREJYREHTOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364732-86-5
Record name (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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